molecular formula C11H13BrO3 B13938339 (3-(4-Bromophenoxymethyl)oxetan-3-yl)methanol

(3-(4-Bromophenoxymethyl)oxetan-3-yl)methanol

Cat. No.: B13938339
M. Wt: 273.12 g/mol
InChI Key: NTGRODVKCWXZLU-UHFFFAOYSA-N
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Description

(3-(4-Bromophenoxymethyl)oxetan-3-yl)methanol is an organic compound that features a bromophenyl group attached to an oxetane ring, which is further connected to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(4-Bromophenoxymethyl)oxetan-3-yl)methanol typically involves the following steps:

    Formation of the oxetane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the bromophenyl group: This step may involve nucleophilic substitution reactions where a bromophenyl halide reacts with an oxetane derivative.

    Attachment of the methanol group: This can be done through reduction reactions or other suitable methods.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-(4-Bromophenoxymethyl)oxetan-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.

    Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or H₂ (Hydrogen) with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in the development of bioactive molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (3-(4-Bromophenoxymethyl)oxetan-3-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxetane ring can provide stability and unique reactivity, while the bromophenyl group can enhance binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

  • (3-(4-Chlorophenoxymethyl)oxetan-3-yl)methanol
  • (3-(4-Fluorophenoxymethyl)oxetan-3-yl)methanol
  • (3-(4-Methylphenoxymethyl)oxetan-3-yl)methanol

Uniqueness

(3-(4-Bromophenoxymethyl)oxetan-3-yl)methanol is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can also be a site for further functionalization, making this compound versatile for various applications.

Properties

Molecular Formula

C11H13BrO3

Molecular Weight

273.12 g/mol

IUPAC Name

[3-[(4-bromophenoxy)methyl]oxetan-3-yl]methanol

InChI

InChI=1S/C11H13BrO3/c12-9-1-3-10(4-2-9)15-8-11(5-13)6-14-7-11/h1-4,13H,5-8H2

InChI Key

NTGRODVKCWXZLU-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(CO)COC2=CC=C(C=C2)Br

Origin of Product

United States

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